2,4,6,8-Undecatetraenal

Description

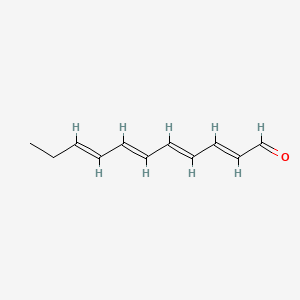

2,4,6,8-Undecatetraenal (CAS: 108670-79-7) is a conjugated unsaturated aldehyde with an 11-carbon backbone and four alternating double bonds at positions 2, 4, 6, and 8 . Its structure (C₁₁H₁₄O) features a terminal aldehyde group and extended conjugation, which influences its reactivity, stability, and applications in organic synthesis and flavor/fragrance industries.

Properties

CAS No. |

108670-79-7 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenal |

InChI |

InChI=1S/C11H14O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-11H,2H2,1H3/b4-3+,6-5+,8-7+,10-9+ |

InChI Key |

WUGCJUPOLHRZFG-BYFNFPHLSA-N |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/C=O |

Canonical SMILES |

CCC=CC=CC=CC=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Undecatetraenal typically involves the use of aldehyde precursors and specific reaction conditions to ensure the formation of the desired conjugated system. One common method involves the aldol condensation of suitable aldehydes, followed by dehydration to form the conjugated tetraenal system.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing catalysts to improve yield and selectivity. The reaction conditions, such as temperature and solvent choice, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6,8-Undecatetraenal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.

Substitution: The conjugated system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but may include the use of acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,4,6,8-Undecatetraenal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex conjugated systems.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,4,6,8-Undecatetraenal exerts its effects involves its ability to participate in various chemical reactions due to its conjugated system. The molecular targets and pathways involved depend on the specific application, but generally include interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Structural Analogues: Chain Length and Double Bond Configuration

The following table summarizes key structural and chemical identifiers of 2,4,6,8-Undecatetraenal and related unsaturated aldehydes:

| Compound Name | CAS Number | Molecular Formula | Chain Length | Double Bonds | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 108670-79-7 | C₁₁H₁₄O | 11-carbon | 4 (2,4,6,8) | Conjugated tetraenal, terminal aldehyde |

| (2E,4Z)-2,4-Heptadienal | 4313-02-4 | C₇H₁₀O | 7-carbon | 2 (2,4) | Shorter chain, mixed E/Z configuration |

| (2E,4E)-Octa-2,4-dienal | 30361-28-5 | C₈H₁₂O | 8-carbon | 2 (2,4) | All-E configuration, less conjugation |

| 2,4,7-Decatrienal | 51325-37-2 | C₁₀H₁₄O | 10-carbon | 3 (2,4,7) | Non-conjugated trienal, internal double bonds |

| 2,4,6-Nonatrienal | 100113-52-8 | C₉H₁₂O | 9-carbon | 3 (2,4,6) | Conjugated trienal, shorter chain |

| Undec-10-enal | 112-45-8 | C₁₁H₂₀O | 11-carbon | 1 (10) | Mono-unsaturated, terminal double bond |

Key Observations :

- Chain Length : Longer chains (e.g., undecatetraenal vs. heptadienal) increase molecular weight and likely reduce volatility .

- Double Bond Count/Position : Conjugated systems (e.g., undecatetraenal) enhance stability and reactivity in electrophilic additions or cycloadditions compared to isolated double bonds (e.g., 2,4,7-decatrienal) .

- Stereochemistry : Mixed E/Z configurations (e.g., (2E,4Z)-heptadienal) may alter physicochemical properties such as boiling points and UV absorption compared to all-E isomers .

Reactivity and Functionalization Potential

- Undecatetraenal: Extended conjugation allows participation in Diels-Alder reactions, polymerizations, and nucleophilic additions. Derivatives with phenylthio groups (e.g., 10,10-dimethyl-3,4,7,8-tetrakis(phenylthio)-undecatetraenal) suggest utility in organosulfur chemistry or materials science .

- Shorter Analogues: Compounds like (2E,4E)-octa-2,4-dienal are more volatile and may serve as flavor components (e.g., fruity or fatty notes) due to shorter chains and fewer double bonds .

- Mono-unsaturated Aldehydes: Undec-10-enal (CAS: 112-45-8) and undec-9-enal (CAS: 143-14-6) exhibit lower reactivity due to isolated double bonds, making them more stable but less versatile in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.